[4-(2-Methylphenyl)piperazino](4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone
Description
4-(2-Methylphenyl)piperazinomethanone is a piperazine-derived compound featuring a 2-methylphenyl group attached to the piperazino nitrogen and a 5-trifluoromethyl-2-pyridinyloxy substituent on the phenyl ring.
Properties
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O2/c1-17-4-2-3-5-21(17)29-12-14-30(15-13-29)23(31)18-6-9-20(10-7-18)32-22-11-8-19(16-28-22)24(25,26)27/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTTYYPNUGDLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-Methylphenyl)piperazinomethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, kinase inhibitory effects, and structure-activity relationships (SAR).
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 393.39 g/mol
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, a study evaluated its cytotoxic effects on various cancer cell lines:
These findings indicate that the compound can inhibit the proliferation of certain cancer cells, suggesting a potential role in cancer therapy.
Kinase Inhibition
The compound also shows promising results as a kinase inhibitor. Specifically, it has been tested against several receptor tyrosine kinases, which are critical in cancer signaling pathways:
These results indicate that the compound may effectively target these kinases, which are often overexpressed in tumors.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of specific functional groups significantly influences the efficacy of the compound:
- Trifluoromethyl Group : Enhances binding affinity to target proteins.
- Piperazine Moiety : Contributes to increased solubility and bioavailability.
- Aromatic Substituents : Affect the electronic properties and steric hindrance, influencing interaction with biological targets.
Case Studies
A notable case study involved the synthesis and testing of various analogs of this compound. Researchers synthesized derivatives with modifications in the piperazine and phenyl rings to assess their biological activity. The results indicated that specific substitutions led to improved potency against cancer cell lines while maintaining low toxicity to normal cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural variations and biological activities of related compounds:
Key Comparative Insights
Antinociceptive Efficacy: LPP1 demonstrated significant antinociceptive activity in neuropathic pain models, with ED50 values comparable to morphine . The target compound’s 5-trifluoromethyl-2-pyridinyloxy group may enhance binding to pain-related receptors (e.g., opioid or TRPV1) compared to LPP1’s dihydrofuran-2-one moiety.
The target compound’s pyridinyloxy group, with its electron-deficient trifluoromethyl substituent, may similarly stabilize free radicals, though this requires experimental validation.
Structural Impact on Pharmacokinetics: The 2-methylphenyl group on the target compound’s piperazino ring could improve metabolic stability compared to LPP1’s 3-fluoromethylphenyl group, which may undergo faster oxidative degradation. pyridinyloxy derivatives .
Substituent Effects on Bioactivity: Nitro groups (e.g., in ) are strongly electron-withdrawing but may reduce bioavailability due to polarity.
Structural similarities suggest the target compound may share this advantage.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-Methylphenyl)piperazinomethanone, and what critical reaction parameters influence yield and purity?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Coupling of substituted piperazine (e.g., 4-(2-methylphenyl)piperazine) with a carbonyl precursor (e.g., 4-hydroxybenzophenone derivatives) via nucleophilic acyl substitution.
- Step 2 : Introduction of the pyridinyloxy group via Ullmann coupling or SNAr reactions, requiring CuI catalysis or base-mediated conditions .
- Critical Parameters :
- Temperature control (60–120°C) to avoid side reactions.
- Solvent selection (e.g., DMF for polar intermediates, THF for non-polar steps).
- Catalyst optimization (e.g., Pd(PPh₃)₄ for cross-couplings) .
- Validation : Purity (>95%) confirmed via HPLC (C18 column, acetonitrile/water gradient) and structural elucidation via ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons) .
Q. How can researchers characterize the structural and electronic properties of this compound to resolve ambiguities in stereochemistry or regiochemistry?
- Analytical Techniques :
- X-ray Crystallography : Resolves absolute configuration and confirms piperazine ring conformation .
- DFT Calculations : Predict electronic effects of the trifluoromethyl group on pyridine ring electron density (e.g., Hammett σ values) .
- NMR Solvent Screening : Use of deuterated DMSO or CDCl₃ to differentiate overlapping proton signals in aromatic regions .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating the compound’s biological activity, and how can contradictory data (e.g., receptor binding vs. functional assays) be reconciled?
- Target Identification :
- Receptor Binding Assays : Screen against serotonin (5-HT₁A/₂A) or dopamine receptors (D₂/D₃) due to structural similarity to known piperazine-based ligands .
- Enzyme Inhibition : Test phosphodiesterase (PDE) or kinase inhibition due to the pyridinyloxy group’s electron-withdrawing effects .
- Data Contradiction Resolution :
- Orthogonal assays (e.g., cAMP vs. calcium flux for GPCR activity).
- Competitive binding studies with selective antagonists (e.g., ketanserin for 5-HT₂A) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects on potency and selectivity?
- SAR Variables :
- Piperazine Substituents : Replace 2-methylphenyl with halogenated or bulky groups (e.g., 4-Cl, 2-naphthyl) to modulate receptor affinity .
- Pyridine Modifications : Substitute trifluoromethyl with cyano or sulfonyl groups to alter metabolic stability .
- Methodology :
- Parallel synthesis of analogs (e.g., 24-member library) followed by SPR or ITC for binding kinetics .
- Computational docking (AutoDock Vina) to prioritize substituents with favorable ΔG values .
Q. What strategies mitigate instability or degradation observed in aqueous buffers or under UV light?
- Degradation Pathways :
- Hydrolysis of the methanone group at pH > 7.0.
- Photolytic cleavage of the pyridinyloxy bond .
- Stabilization Methods :
- Buffers with antioxidants (e.g., 0.1% ascorbic acid).
- Lyophilization for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
